molecular formula C22H22F3N3O2 B2537823 1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396766-63-4

1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2537823
CAS No.: 1396766-63-4
M. Wt: 417.432
InChI Key: POEGZQGQSIGINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine features a piperidine core substituted with two key moieties:

  • A 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group at position 4, contributing electron-withdrawing properties and metabolic stability due to the trifluoromethyl (-CF₃) group.

This structure is designed to optimize pharmacological properties, such as target binding affinity and resistance to enzymatic degradation. Its synthesis likely involves multi-step protocols, including cyclization to form the 1,3,4-oxadiazole ring and alkylation of the piperidine nitrogen .

Properties

IUPAC Name

2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c23-22(24,25)21-27-26-20(30-21)18-10-12-28(13-11-18)14-16-6-8-19(9-7-16)29-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGZQGQSIGINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols such as 4-aminopentan-1-ol undergo acid-catalyzed cyclization to form piperidine. For example, hydrochloric acid in refluxing toluene yields piperidine hydrochloride, which is neutralized to freebase piperidine.

Reductive Amination

Ketones like 4-piperidone react with ammonium acetate under hydrogenation (H₂, Pd/C) to form piperidine. This method offers high yields (>85%) but requires stringent temperature control.

Table 1: Piperidine Synthesis Methods

Method Reagents/Conditions Yield (%) Limitations
Cyclization HCl, toluene, reflux 70–75 Side-product formation
Reductive Amination 4-Piperidone, NH₄OAc, H₂/Pd/C 85–90 High-pressure requirements

Synthesis of 5-(Trifluoromethyl)-1,3,4-Oxadiazole

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of acylhydrazides:

Hydrazide Formation

Trifluoroacetic acid hydrazide (CF₃CONHNH₂) is prepared by reacting ethyl trifluoroacetate with hydrazine hydrate in ethanol.

Cyclodehydration

The hydrazide reacts with carboxylic acid derivatives (e.g., chloroacetic acid) using POCl₃ or T3P (propylphosphonic anhydride) as cyclizing agents. T3P-mediated reactions in DMF at 80°C achieve yields of 87–97%.

Table 3: 1,3,4-Oxadiazole Synthesis

Method Reagents/Conditions Yield (%) Advantages
POCl₃ Cyclization POCl₃, CH₃CN, reflux 60–70 Low cost
T3P-Mediated T3P, DMF, 80°C 87–97 High efficiency

Final Assembly: Piperidine-Oxadiazole Conjugation

The oxadiazole moiety is introduced at the piperidine C-4 position via SN2 displacement or transition metal-catalyzed coupling:

Nucleophilic Displacement

4-Chloropiperidine reacts with sodium 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiolate in DMF at 120°C. Yields are moderate (50–60%) due to steric hindrance.

Suzuki-Miyaura Coupling

A boronic ester-functionalized oxadiazole couples with 4-iodopiperidine using Pd(PPh₃)₄ and K₂CO₃ in dioxane. This method improves yields (70–75%) but requires anhydrous conditions.

Table 4: Piperidine-Oxadiazole Conjugation

Method Reagents/Conditions Yield (%) Limitations
SN2 Displacement NaS-oxadiazole, DMF, 120°C 50–60 Steric hindrance
Suzuki Coupling Pd(PPh₃)₄, dioxane, 100°C 70–75 Catalyst cost

Chemical Reactions Analysis

Types of Reactions

1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Group Effects

Piperidine-Oxadiazole Derivatives
Compound Name Substituent at Piperidine Position 1 Substituent at Oxadiazole Position 5 Key Properties Biological Activity
Target Compound [4-(Benzyloxy)phenyl]methyl Trifluoromethyl High lipophilicity, metabolic stability Not explicitly reported (likely antimicrobial/antiviral)
6a-o () 4-Methylbenzenesulfonyl Varied (e.g., phenyl, halogenated aryl) Moderate solubility due to sulfonyl group Antibacterial (MIC: 2–16 µg/mL)
8u () Butanoic acid chain 4-(Trifluoromethyl)phenyl Polar carboxylic acid enhances solubility Rho/Myocardin inhibition (IC₅₀: <1 µM)
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () 4-Ethylbenzoyl 4-Fluorophenyl 1,2,4-oxadiazole isomer; lower metabolic stability Undisclosed (structural analog of kinase inhibitors)

Key Observations :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to methyl or methoxy substituents in analogs like 6a-o .
  • Benzyloxy vs.
  • Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazole derivatives (), affecting binding to biological targets .

Key Observations :

  • The target compound’s synthesis likely follows pathways similar to 6a-o but requires specialized reagents for trifluoromethylation and benzyloxy group introduction.
  • Yields for trifluoromethyl-containing compounds (e.g., 8u: 68%) are generally lower than non-fluorinated analogs due to steric and electronic challenges .

Physicochemical Properties

Property Target Compound 6a () 8u ()
LogP (Predicted) 4.2 (high) 2.8 (moderate) 1.5 (low)
Solubility (aq.) Low Moderate (due to sulfonyl) High (carboxylic acid)
Metabolic Stability High (CF₃) Moderate High (CF₃)

Key Observations :

  • The target compound’s high LogP (4.2) suggests strong membrane permeability but poor aqueous solubility, a trade-off common in CNS-targeting drugs.
  • Sulfonyl-containing analogs (e.g., 6a) balance solubility and permeability, making them more suitable for systemic applications .

Biological Activity

1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C22H22F3N3O2
  • Molecular Weight: 443.44 g/mol

The structure features a piperidine ring, a benzyloxy group, and a trifluoromethyl-substituted oxadiazole ring, which are known to influence its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit broad-spectrum antimicrobial activity. A systematic review highlighted that derivatives of 1,3,4-oxadiazole show significant effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget StrainActivity LevelReference
Compound AS. aureusStrong
Compound BE. coliModerate
Compound CMRSAHighly Active

2. Anti-inflammatory and Analgesic Effects

Studies have shown that piperidine derivatives often possess anti-inflammatory properties. For instance, certain derivatives demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

3. Anticancer Potential

The oxadiazole ring has been associated with anticancer activity. Research has identified that compounds with this scaffold can induce apoptosis in cancer cell lines through various mechanisms such as inhibiting cell proliferation and inducing cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation: Interaction with specific receptors could mediate anti-inflammatory and analgesic effects.

Study on Antibacterial Activity

A notable study by Dhumal et al. (2016) explored the antibacterial efficacy of various oxadiazole derivatives against Mycobacterium bovis. The study found that certain compounds exhibited potent inhibitory effects on both active and dormant states of the bacteria, suggesting potential for treating tuberculosis .

Neuroprotective Effects

Another investigation revealed that some derivatives also display neuroprotective properties. These compounds were tested for their ability to protect neuronal cells from oxidative stress-induced damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine, and how is reaction completion validated?

  • Synthesis Protocol :

  • The compound can be synthesized via cyclization of thiosemicarbazide intermediates followed by nucleophilic substitution. A typical approach involves reacting a piperidine precursor with a 1,3,4-oxadiazole derivative under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours .
  • The trifluoromethyl group is introduced using trifluoroacetic anhydride (TFAA) as a fluorinating agent.
    • Validation :
  • Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Final purification involves recrystallization from methanol or column chromatography with silica gel (60–120 mesh) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • NMR (¹H/¹³C) : Key signals include:
  • Piperidine protons at δ 2.8–3.5 ppm (multiplet for N–CH₂ groups).
  • Benzyloxy aromatic protons at δ 6.8–7.4 ppm (doublets for substituted phenyl rings) .
  • Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 447.12 (M+H⁺) and fragmentation patterns corresponding to the oxadiazole ring cleavage .
    • FT-IR : Strong absorption bands at 1650–1680 cm⁻¹ (C=N stretch in oxadiazole) and 1120–1150 cm⁻¹ (C–O–C in benzyloxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Data Discrepancy Analysis :

  • Variability in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition). For example, sodium acetate buffer (pH 4.6) vs. ammonium acetate buffer (pH 6.5) can alter protonation states of the piperidine nitrogen, affecting binding affinity .
  • Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to validate target engagement .
    • Structural Insights :
  • Molecular docking studies (using AutoDock Vina) suggest the trifluoromethyl group enhances hydrophobic interactions with enzyme pockets, but steric hindrance from the benzyloxy group may reduce efficacy in certain conformations .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its bioactivity?

  • Derivatization Approaches :

  • Introduce hydrophilic groups (e.g., sulfonyl or carboxylate) at the piperidine nitrogen to improve solubility. Evidence shows that 4-(piperidine-1-sulfonyl) derivatives exhibit enhanced aqueous stability .
  • Replace the benzyloxy group with a bioisostere like pyridylmethoxy to reduce metabolic degradation while maintaining π-π stacking interactions .
    • In Silico Tools :
  • Use ADMET predictors (e.g., SwissADME) to balance logP values (target <3) and polar surface area (>60 Ų) for blood-brain barrier penetration avoidance .

Q. How does the compound’s reactivity under varying pH conditions impact its stability in biological assays?

  • pH-Dependent Stability :

  • The oxadiazole ring is stable at pH 2–8 but hydrolyzes under strongly alkaline conditions (pH >10), forming hydrazide byproducts. Monitor via HPLC with a C18 column (acetonitrile/water gradient) .
  • Piperidine protonation (pKa ~8.5) influences solubility; use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions .

Methodological Guidance

Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this compound?

  • Quantum Chemical Calculations :

  • Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-receptor complexes (e.g., with GROMACS) to assess binding stability over 100 ns trajectories. Focus on root-mean-square deviation (RMSD) of <2 Å for stable docking .

Q. How should researchers design experiments to evaluate the compound’s potential as a multi-target inhibitor?

  • Experimental Design :

  • Screen against a panel of kinases (e.g., EGFR, VEGFR2) and cytochrome P450 isoforms to assess selectivity. Use ATP-competitive assays with [γ-³²P]ATP for kinase inhibition .
  • Cross-validate with CRISPR-Cas9 knockouts of target genes to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.